molecular formula C6H15NO3S B14078792 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol

Cat. No.: B14078792
M. Wt: 181.26 g/mol
InChI Key: SGKWFUPEVPRSSO-UHFFFAOYSA-N
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Description

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol is a chemical compound with a complex structure that includes aminooxy, ethoxy, and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol typically involves multiple steps, starting from simpler precursor molecules. One common approach is to use ethylene glycol derivatives and introduce the aminooxy and thiol groups through a series of chemical reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the functional groups or to produce derivatives with different properties.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can produce disulfides, while substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol exerts its effects involves interactions with molecular targets and pathways. The aminooxy group can form stable bonds with carbonyl compounds, making it useful in the study of enzyme mechanisms. The thiol group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-(Aminoethoxy)ethoxy)ethanol: Similar structure but lacks the thiol group, making it less reactive in certain chemical reactions.

    2-(2-(2-(Aminoethoxy)ethoxy)ethoxy)ethanamine: Contains an amine group instead of a thiol, leading to different chemical properties and applications.

Uniqueness

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This combination of functional groups makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

O-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]hydroxylamine

InChI

InChI=1S/C6H15NO3S/c7-10-4-3-8-1-2-9-5-6-11/h11H,1-7H2

InChI Key

SGKWFUPEVPRSSO-UHFFFAOYSA-N

Canonical SMILES

C(COCCS)OCCON

Origin of Product

United States

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